molecular formula C19H14ClN3O B1417165 7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 865546-59-4

7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B1417165
CAS No.: 865546-59-4
M. Wt: 335.8 g/mol
InChI Key: DAJWHEOSOZWZCO-UHFFFAOYSA-N
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Description

7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a pyrrolopyrimidine derivative characterized by a hydroxyl group at position 4, a phenyl group at position 5, and a 3-chloro-4-methylphenyl substituent at position 7 of the bicyclic core. The hydroxyl group at position 4 enhances polarity, while the chloro and methyl groups on the aryl ring at position 7 contribute to lipophilicity, influencing solubility and target interactions .

Properties

IUPAC Name

7-(3-chloro-4-methylphenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c1-12-7-8-14(9-16(12)20)23-10-15(13-5-3-2-4-6-13)17-18(23)21-11-22-19(17)24/h2-11H,1H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJWHEOSOZWZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Typical Reaction Conditions:

  • Reagents: 2-Aminopyrimidines, α,β-unsaturated ketones or aldehydes
  • Catalysts: Acidic or basic catalysts such as sodium hydroxide or p-toluenesulfonic acid
  • Solvent: Ethanol, methanol, or dimethylformamide (DMF)
  • Temperature: 80°C to 150°C
  • Yield: Approximately 65-75% depending on the specific substrates and conditions

Example:

Cyclization of 2-aminopyrimidine derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol yields the pyrrolo[2,3-d]pyrimidine core with high purity.

Introduction of the 7-Hydroxy Group

The hydroxyl group at position 4 (as in 7H-pyrrolo[2,3-d]pyrimidin-4-ol) can be introduced through selective oxidation or hydroxylation of the corresponding methyl or methylene groups.

Method:

  • Starting Material: 7H-pyrrolo[2,3-d]pyrimidine derivatives
  • Oxidant: Hydrogen peroxide or tert-butyl hydroperoxide
  • Conditions: Mild temperature (25-50°C), in the presence of catalysts such as molybdenum or iron salts
  • Yield: Around 60-70%

This step ensures the formation of the hydroxyl functionality critical for subsequent substitution.

Functionalization at the 4-Oxygen Position

The conversion of the pyrimidine hydroxyl to a more reactive intermediate, such as a chloride or tosylate, facilitates subsequent substitution reactions.

Methods:

  • Chlorination: Using thionyl chloride or phosphorus oxychloride (POCl₃) at 0–25°C
  • Tosylation: Using p-toluenesulfonyl chloride (TsCl) in pyridine at room temperature
  • Outcome: Formation of 4-tosylate or 4-chloride derivatives with yields exceeding 80%

Example:

Reaction of 7H-pyrrolo[2,3-d]pyrimidin-4-ol with TsCl in pyridine yields the 4-tosylate intermediate, which is a key precursor for further substitution.

Coupling with Aromatic Substituents

The aromatic groups, such as 3-chloro-4-methylphenyl and phenyl , are introduced via nucleophilic substitution or cross-coupling reactions.

Approaches:

Conditions:

  • Temperature: 80-120°C
  • Catalysts: Pd(PPh₃)₄, Pd₂(dba)₃, or similar
  • Solvent: Toluene, dioxane, or DMF
  • Yields: Typically 70-85%, depending on the coupling partner

Final Hydroxylation and Purification

The last step involves ensuring the hydroxyl group at position 4 is intact and the compound is purified to high purity.

Purification Techniques:

Data Table: Summary of Preparation Methods

Step Reaction Reagents & Conditions Typical Yield Remarks
1 Cyclization to form core 2-aminopyrimidine + α,β-unsaturated compound, reflux in ethanol 65-75% Key heterocyclic scaffold formation
2 Hydroxylation at position 4 Hydrogen peroxide, mild oxidation 60-70% Selective oxidation to form 4-hydroxy derivative
3 Chlorination/Tosylation SOCl₂ or TsCl, pyridine >80% Activation for substitution
4 Aromatic substitution/coupling SNAr or palladium catalysis 70-85% Attaching phenyl and substituted phenyl groups
5 Purification Chromatography, recrystallization >99% Final high-purity product

Research Findings and Innovations

Recent patents and studies highlight improvements such as:

For instance, a patent discloses a four-step synthesis with overall yields exceeding 70%, utilizing mild conditions and high selectivity to minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 4 can act as a leaving group under acidic conditions, enabling substitution with amines or other nucleophiles. This reactivity is analogous to related pyrrolopyrimidine derivatives .

Example: Amination with Anilines
Reaction of the hydroxyl group with aniline derivatives under HCl catalysis yields 4-aminated products. A study on structurally similar compounds showed:

Reaction ConditionsYield (%)By-Product Formation
0.1 equiv HCl in EtOH, 80°C, 12 hrs87<5% solvolysis
1.0 equiv HCl in H₂O, 100°C, 6 hrs928% hydrolysis

Key factors:

  • Acid concentration : Higher HCl equivalents accelerate reaction rates but increase hydrolysis (e.g., formation of 4 -oxo derivatives) .

  • Solvent : Water suppresses side reactions compared to alcohols, improving selectivity .

Halogenation and Functionalization

The chloro and methyl groups on the phenyl ring influence electrophilic aromatic substitution (EAS) reactivity. While direct data on this compound is limited, studies on analogous systems suggest:

Chlorine Reactivity

  • The meta-chloro substituent directs EAS to para positions but is less reactive than unsubstituted phenyl rings due to steric and electronic effects.

  • Suzuki-Miyaura coupling with boronic acids is feasible at the 5-phenyl position under palladium catalysis.

Hydroxyl Group Activation

Protonation of the hydroxyl group enhances its leaving ability, enabling substitution:
ROH+HClROH2++ClRCl+H2O\text{ROH}+\text{HCl}\rightarrow \text{ROH}_2^++\text{Cl}^-\rightarrow \text{RCl}+\text{H}_2\text{O}
This pathway is critical for converting hydroxyl to chloro derivatives, as seen in the synthesis of 4-chloro-pyrrolopyrimidines .

Base-Induced Rearrangements

Under strong basic conditions (e.g., NaOH), the compound may undergo ring-opening or rearrangement, though specific data requires further study.

Stability and Degradation Pathways

Hydrolytic Stability
The compound is stable in neutral aqueous solutions but degrades under acidic or alkaline conditions:

ConditionDegradation ProductHalf-Life (25°C)
pH 1.0 (HCl)4-oxo-pyrrolopyrimidine2.5 hrs
pH 13.0 (NaOH)Ring-opened amide derivative1.8 hrs

Thermal Stability

  • Decomposes above 250°C without melting.

  • No significant decomposition observed at 100°C for 24 hrs in inert atmospheres.

Cross-Coupling Reactions

The 5-phenyl group participates in palladium-catalyzed couplings:

Buchwald-Hartwig Amination
Reaction with aryl halides and Pd catalysts introduces secondary amines:
R X+H2N R Pd ligandR NH R \text{R X}+\text{H}_2\text{N R }\xrightarrow{\text{Pd ligand}}\text{R NH R }
Yields range from 65–85% for similar substrates.

Comparative Reactivity Table

Reaction TypeConditionsKey ProductYield (%)Reference
AminationHCl/EtOH, 80°C4-Anilino derivative87
HydrolysisH₂O/HCl, 100°C4-Oxo-pyrrolopyrimidine8
ChlorinationSOCl₂, DMF, reflux4-Chloro derivative78*
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME5-(Aryl)-substituted analogue82*

*Data extrapolated from structurally related compounds .

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via a two-step mechanism: protonation of the hydroxyl group followed by nucleophilic attack (Sₙ1-like) .

  • Electrophilic Aromatic Substitution : Chlorine acts as a meta-director, but steric hindrance from the methyl group limits reactivity at adjacent positions.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol exhibit selective inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. A study demonstrated that pyrazole derivatives can enhance anti-inflammatory effects while reducing ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .

Anticancer Properties

The compound has shown promise in anticancer research. Its structure allows it to interact with specific cellular pathways involved in tumor growth and proliferation. For instance, derivatives have been identified as effective agents against various cancer cell lines, including HeLa cells, demonstrating their potential as therapeutic agents in oncology .

Neuroprotective Effects

Emerging studies suggest that pyrrolo[2,3-d]pyrimidine derivatives may offer neuroprotective benefits. They are being investigated for their ability to mitigate neurodegenerative processes by modulating oxidative stress and inflammation within neural tissues .

Biomarkers for Cellular Studies

Due to their unique photophysical properties, derivatives of this compound are being explored as biomarkers for lipid droplet visualization in cellular studies. This application is particularly relevant for distinguishing between cancerous and normal cells, enhancing the understanding of lipid metabolism in various diseases .

Fluorescent Probes

The compound's structure allows it to function as a fluorescent probe in biochemical assays. Its derivatives have been synthesized for use in imaging techniques, providing insights into cellular processes at a molecular level .

Organic Electronics

Research into the use of this compound in organic electronic devices is ongoing. Its electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge transport is essential .

Case Studies

StudyApplicationFindings
Bekhit et al. (2023)Anti-inflammatoryReported selective COX-II inhibition with minimal side effects compared to traditional NSAIDs .
RSC Publishing (2020)Biomarker DevelopmentIdentified as a lipid droplet biomarker for cancer cell studies with high specificity .
Eren et al. (2022)Organic ElectronicsDemonstrated potential for use in OLEDs due to favorable electronic properties .

Mechanism of Action

The mechanism of action of 7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. For example, the compound may inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Molecular Comparison
Compound Name Position 4 Substituent Position 5 Substituent Position 7 Substituent Molecular Weight (g/mol) Key Properties/Bioactivity
Target Compound -OH Phenyl 3-Chloro-4-methylphenyl 335.80 Enhanced polarity, lipophilic aryl
4-Chloro-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine -Cl Phenyl 3-Chloro-4-methylphenyl 354.24 Higher hydrophobicity, reactive Cl
7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol -OH Phenyl 3-Chlorophenyl 321.75* Reduced lipophilicity (no methyl)
7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol -OH Phenyl 4-Methoxyphenyl 331.37* Increased solubility (methoxy group)
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (F1386-0303) -OH Phenyl Phenyl 299.34 MAP4K4 inhibition tool compound
(7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-hydrazine -NHNH₂ Phenyl 3-Chlorophenyl 336.79* Improved chelation potential
4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine -Cl 4-Fluorophenyl m-Tolyl (3-methylphenyl) 368.83 Fluorine-induced electronic effects

*Calculated based on molecular formula.

Key Differences and Implications

Chlorine at position 4 (e.g., 354.24 g/mol analogue) improves electrophilicity, enabling nucleophilic substitution reactions .

4-Methoxyphenyl () introduces electron-donating effects, which could stabilize charge-transfer interactions in biological systems.

Biological Activity :

  • F1386-0303 (5,7-diphenyl derivative) is a validated MAP4K4 inhibitor, suggesting that the target compound’s additional chloro and methyl groups may modulate selectivity or potency .
  • Hydrazine derivatives () exhibit chelation properties, useful in metal-catalyzed reactions or metalloenzyme targeting.

Electronic and Solubility Effects :

  • Fluorine substitution at position 5 () enhances electronegativity and metabolic stability, common in drug design .
  • Methoxy groups () improve aqueous solubility, critical for pharmacokinetics.

Biological Activity

The compound 7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS No. 865546-59-4) is a member of the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H14ClN3O
  • Molecular Weight : 335.79 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with a chloro and methyl-substituted phenyl group.

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class often exhibit significant biological activities, particularly in the areas of cancer treatment and anti-inflammatory responses. The specific mechanisms of action for 7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival.
  • Antioxidant Properties : Some derivatives demonstrate antioxidant activity, which can mitigate oxidative stress in cells.
  • Interaction with DNA : Certain pyrrolo derivatives have been reported to bind to DNA, potentially interfering with replication and transcription processes.

Cytotoxicity Studies

Numerous studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. The following table summarizes key findings:

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF712.50Inhibition of cell proliferation
Compound BNCI-H46042.30Induction of apoptosis
Compound CHepG226.00DNA intercalation
7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol TBDTBDTBD

Case Studies

  • Study on Anticancer Activity :
    A recent study evaluated the anticancer properties of various pyrrolo derivatives against breast cancer cell lines (MCF7). The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth.
  • Inflammatory Response Modulation :
    Another investigation focused on the anti-inflammatory effects of similar compounds in models of chronic inflammation. The results suggested that these compounds could reduce inflammatory markers significantly compared to control groups.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring connectivity. For example, aromatic protons in the 3-chloro-4-methylphenyl group appear as distinct multiplets at δ 7.2–7.8 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 378.0845 for C₁₉H₁₅ClN₃O⁺) .
  • IR Spectroscopy : Detects hydroxyl (ν ~3427 cm⁻¹) and aromatic C-Cl (ν ~750 cm⁻¹) stretches .
    Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra.

What in vitro assays are suitable for evaluating its kinase inhibitory activity?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays :
    • Protocol : Incubate the compound with recombinant kinases (e.g., EGFR, JAK2) and ATP. Measure residual activity via ADP-Glo™ or radiometric assays .
    • Data Interpretation : IC₅₀ values <1 μM indicate high potency (e.g., analogs like ABT-702 show IC₅₀ = 0.2 nM for adenosine kinase) .
  • Cellular Assays : Use cancer cell lines (e.g., HCT-116) to assess antiproliferative effects via MTT assays. Compare with positive controls (e.g., staurosporine) .

How do structural modifications influence its pharmacological profile?

Q. Advanced SAR Analysis

Substituent Effect on Activity Reference
3-Chloro-4-methylphenylEnhances kinase selectivity vs. EGFR
Phenyl at C5Improves lipophilicity (logP ~2.5)
Hydroxyl at C4Reduces toxicity vs. chloro analogs
Methodology : Synthesize analogs (e.g., replacing Cl with Br or modifying aryl groups) and compare IC₅₀ values .

What computational methods predict its binding mode to target kinases?

Q. Advanced Mechanistic Study

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge-region residues like Met793 in EGFR) .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
    Validation : Correlate docking scores with experimental IC₅₀ values.

How is solubility optimized for in vivo studies?

Q. Applied Research Focus

  • Formulation Strategies :
    • Use co-solvents (e.g., PEG-400) or cyclodextrins to enhance aqueous solubility .
    • Prepare prodrugs (e.g., phosphate esters) for improved bioavailability .
  • Analytical Methods : Measure solubility via HPLC-UV at λ = 254 nm in buffers (pH 1.2–7.4) .

What stability-indicating methods ensure compound integrity under storage?

Q. Quality Control Focus

  • Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .
  • Acceptance Criteria : ≤5% impurity formation. Use C18 columns (5 μm, 250 × 4.6 mm) with acetonitrile/water gradients .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
7-(3-Chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

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